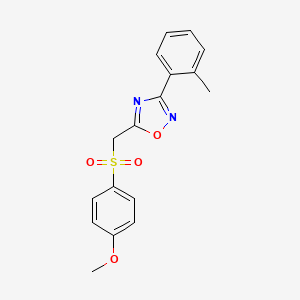![molecular formula C13H18O4 B2830677 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2470438-62-9](/img/structure/B2830677.png)
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. The InChI key can provide a standard way to encode the molecular structure using a textual identifier .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability under various conditions . These properties can be determined through experimental methods or predicted using computational chemistry tools.Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biopolyester Production
Research on similar compounds involves enzymatic processes for synthesizing valuable building blocks for biopolyesters. For example, studies have demonstrated the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid, showcasing a green and sustainable approach to produce long-chain dicarboxylic acids. These acids are crucial for synthesizing biopolyesters, indicating potential applications in biodegradable materials (Lee et al., 2019).
Non-Steroidal Mimetics Synthesis
Another area of application is the synthesis of non-steroidal mimetics, such as the creation of compounds demonstrating cytotoxicity to human lung carcinoma cell lines. This research avenue explores the potential of structurally complex molecules for therapeutic purposes, illustrating the compound's relevance in drug discovery and cancer research (Nurieva et al., 2017).
Environmental Degradation Studies
Compounds structurally related to 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid have also been studied in the context of environmental science. For instance, the degradation pathways and environmental fate of nonylphenol ethoxylates in Dutch estuaries have been explored, highlighting the importance of understanding how such compounds break down in natural water systems (Jonkers et al., 2003).
Advanced Synthesis Techniques
Innovative synthesis techniques for creating complex molecules offer another application domain. Research has focused on multi-component reactions to synthesize ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, demonstrating the versatility and efficiency of modern synthetic methods (Li et al., 2014).
Supramolecular Chemistry
Lastly, the design and study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives reveal the importance of these compounds in developing new materials with specific properties. Such research contributes to materials science, particularly in creating novel molecular structures with potential applications in nanotechnology and molecular electronics (Graus et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDINTLYUULEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)
methanone](/img/structure/B2830599.png)

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)


![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)
![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)
![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)